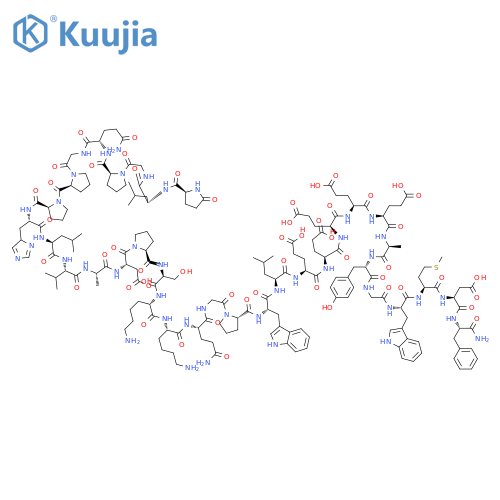Cas no 60675-77-6 (Big Gastrin I Human)

Big Gastrin I Human structure
商品名:Big Gastrin I Human
CAS番号:60675-77-6
MF:C176H251N43O53S
メガワット:3849.19748044014
CID:57582
Big Gastrin I Human 化学的及び物理的性質
名前と識別子
-
- Big Gastrin I Human
- Human gastrin-34 I
- 5-Oxo-L-prolyl-L-leucylglycyl-L-prolyl-L-glutaminylglycyl-L-prolyl-L-prolyl-L-histidyl-L-leucyl-L-valyl-L-alanyl-L-alpha-aspartyl-L-prolyl-L-seryl-L-lysyl-L-lysyl-L-glutaminylglycyl-L-prolyl-L-tryptophyl-L-leucyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alpha-glutamyl-L-alanyl-L-tyrosylglycyl-L-tryptophyl-L-methionyl-L-alpha-aspartyl-L-phenylalaninamide
- BIG GASTRIN - 1, HUMAN
- BIG GASTRIN I HUMAN SYNTHETIC
- Gastrin-34
- GLP-LEU-GLY-PRO-GLN-GLY-PRO-PRO-HIS-LEU-VAL-ALA-ASP-PRO-SER-LYS-LYS-GLN-GLY-PRO-TRP-LEU-GLU-GLU-GLU-GLU-GLU-ALA-TYR-GLY-TRP-MET-ASP-PHE-NH2: GLP-LGPQGPPHLVADPSKKQGPWLEEEEEAYGWMDF-NH2
- GREGORY STRUCTURE
- GT-1,HUMAN
- HG-34
- PYR-LEU-GLY-PRO-GLN-GLY-PRO-PRO-HIS-LEU-VAL-ALA-ASP-PRO-SER-LYS-LYS-GLN-GLY-PRO-TRP-LEU-GLU-GLU-GLU-GLU-GLU-ALA-TYR-GLY-TRP-MET-ASP-PHE-NH2
- PYR-LGPQGPPHLVADPSKKQGPWLEEEEEAYGWMDF-NH2
- BIG GASTRIN-1 HUMAN
- BIG GASTRIN (HUMAN) AMMONIUM
- BIG GASTRIN I (HUMAN)
- GT-1, HUMAN
- Glp-Leu-Gly-Pro-Gln-Gly-Pro-Pro-His-Leu-Val-Ala-Asp-Pro-Ser-Lys-Lys-Gln-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2
- PGLU-LEU-GLY-PRO-GLN-GLY-PRO-PRO-HIS-LEU-VAL-ALA-ASP-PRO-SER-LYS-LYS-GLN-GLY-PRO-TRP-LEU-GLU-GLU-GLU-GLU-GLU-ALA-TYR-GLY-TRP-MET-ASP-PHE-NH2
-
- インチ: 1S/C176H251N43O53S/c1-89(2)70-117(206-157(253)109-47-55-134(224)192-109)152(248)188-85-137(227)215-64-23-36-127(215)170(266)203-108(46-54-133(180)223)151(247)187-86-138(228)217-66-27-40-131(217)176(272)219-68-26-39-130(219)172(268)211-123(77-99-82-182-88-189-99)166(262)208-119(72-91(5)6)168(264)214-146(92(7)8)174(270)191-94(10)149(245)212-125(79-145(241)242)175(271)218-67-25-38-129(218)173(269)213-126(87-220)169(265)195-106(35-20-22-63-178)155(251)194-105(34-19-21-62-177)156(252)196-107(45-53-132(179)222)150(246)186-84-136(226)216-65-24-37-128(216)171(267)210-122(76-98-81-184-104-33-18-16-31-102(98)104)165(261)207-118(71-90(3)4)163(259)201-114(52-60-143(237)238)161(257)200-113(51-59-142(235)236)160(256)199-112(50-58-141(233)234)159(255)198-111(49-57-140(231)232)158(254)197-110(48-56-139(229)230)154(250)190-93(9)148(244)205-120(74-96-41-43-100(221)44-42-96)153(249)185-83-135(225)193-121(75-97-80-183-103-32-17-15-30-101(97)103)164(260)202-115(61-69-273-11)162(258)209-124(78-144(239)240)167(263)204-116(147(181)243)73-95-28-13-12-14-29-95/h12-18,28-33,41-44,80-82,88-94,99,105-131,146,183-184,220-221H,19-27,34-40,45-79,83-87,177-178H2,1-11H3,(H2,179,222)(H2,180,223)(H2,181,243)(H,185,249)(H,186,246)(H,187,247)(H,188,248)(H,190,250)(H,191,270)(H,192,224)(H,193,225)(H,194,251)(H,195,265)(H,196,252)(H,197,254)(H,198,255)(H,199,256)(H,200,257)(H,201,259)(H,202,260)(H,203,266)(H,204,263)(H,205,244)(H,206,253)(H,207,261)(H,208,262)(H,209,258)(H,210,267)(H,211,268)(H,212,245)(H,213,269)(H,214,264)(H,229,230)(H,231,232)(H,233,234)(H,235,236)(H,237,238)(H,239,240)(H,241,242)/t93-,94-,99?,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,146-/m0/s1
- InChIKey: WMHXQWGLTYWEFZ-FEDFGZKZSA-N
- ほほえんだ: C(N)(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(O)=O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1C2C(=CC=CC=2)NC=1)NC(=O)CNC(=O)[C@H](CC1C=CC(O)=CC=1)NC(=O)[C@H](C)NC(=O)[C@H](CCC(O)=O)NC(=O)[C@H](CCC(O)=O)NC(=O)[C@H](CCC(O)=O)NC(=O)[C@H](CCC(O)=O)NC(=O)[C@H](CCC(O)=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1C2C(=CC=CC=2)NC=1)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CCC(N)=O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(O)=O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1N=CN=C1)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CCC(N)=O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCC(=O)N1
計算された属性
- せいみつぶんしりょう: 3846.80000
じっけんとくせい
- 色と性状: 白色凍結乾燥粉。34個のアミノ酸残基からなるポリペプチドホルモンであり、胃底部の幽門前庭粘膜から生成される活性ポリペプチドである。分泌後に血液に入り、胃上部を刺激し、胃壁細胞の酸分泌を引き起こす。分泌素は人種差のほか、異なるポリペプチド鎖の長さを持ち、大分泌素小分泌素と小分泌素に分けることができる。大分泌素は34ペプチドであり、人体の構造は上図の通りである。豚の構造変化は以下の通りである
- PSA: 1509.92000
- LogP: 2.29380
- ようかいせい: まだ確定していません。
Big Gastrin I Human 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AJ12867-1mg |
Big Gastrin I (human) |
60675-77-6 | 1mg |
$489.00 | 2024-04-19 | ||
| AAPPTec | P001298-1mg |
Big Gastrin-1, human |
60675-77-6 | 1mg |
$330.00 | 2024-07-20 | ||
| AAPPTec | P001298-10mg |
Big Gastrin-1, human |
60675-77-6 | 10mg |
$1.650.00 | 2024-07-20 | ||
| AAPPTec | P001298-5mg |
Big Gastrin-1, human |
60675-77-6 | 5mg |
$990.00 | 2024-07-20 | ||
| A2B Chem LLC | AJ12867-5mg |
Big Gastrin I (human) |
60675-77-6 | 5mg |
$1265.00 | 2024-04-19 | ||
| A2B Chem LLC | AJ12867-10mg |
Big Gastrin I (human) |
60675-77-6 | 10mg |
$2042.00 | 2024-04-19 |
Big Gastrin I Human 関連文献
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
60675-77-6 (Big Gastrin I Human) 関連製品
- 16395-57-6((S)-5-Oxopyrrolidine-2-carboxamide)
- 16395-58-7(N-Acetyl-L-prolinamide)
- 33996-58-6(Etiracetam)
- 102767-28-2(Levetiracetam)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
